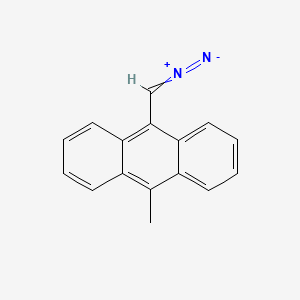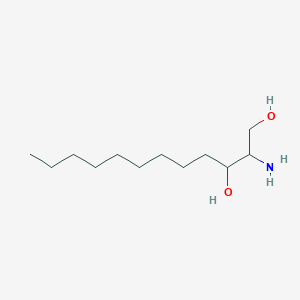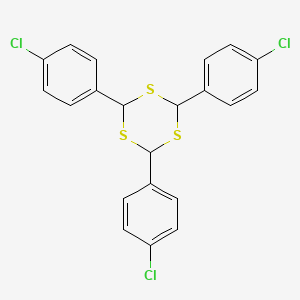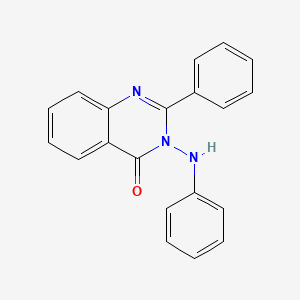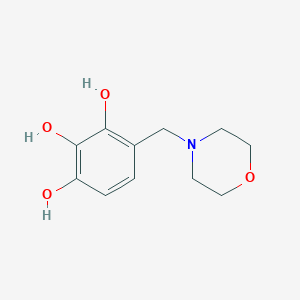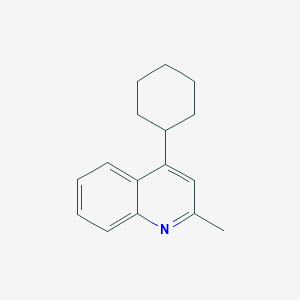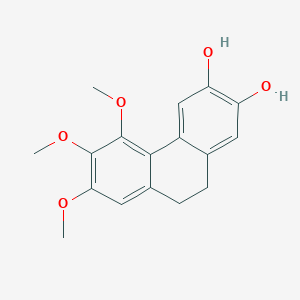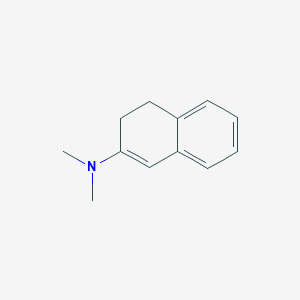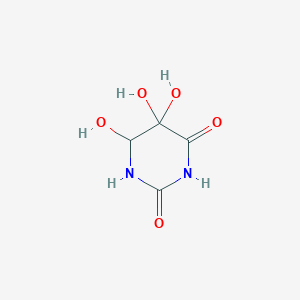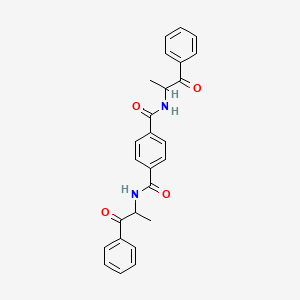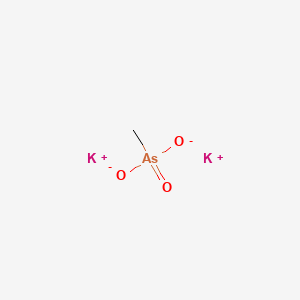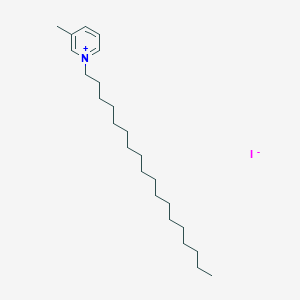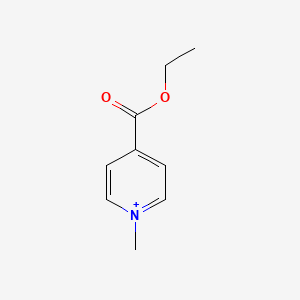
Pyridinium, 4-(ethoxycarbonyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 4-(ethoxycarbonyl)-1-methyl- is a quaternary ammonium compound with a pyridine ring substituted at the 4-position with an ethoxycarbonyl group and at the 1-position with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(ethoxycarbonyl)-1-methyl- typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-(ethoxycarbonyl)pyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions for several hours .
Industrial Production Methods
In industrial settings, the production of quaternary pyridinium salts can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of environmentally friendly solvents, such as deep eutectic solvents, is also being explored to reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 4-(ethoxycarbonyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridinium derivatives.
Scientific Research Applications
Pyridinium, 4-(ethoxycarbonyl)-1-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in drug development due to its ability to interact with biological molecules.
Industry: Utilized in the production of surfactants and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of Pyridinium, 4-(ethoxycarbonyl)-1-methyl- involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their function. The molecular targets include membrane phospholipids and protein active sites .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic nitrogen-containing heterocycle with similar chemical properties but lacks the quaternary ammonium structure.
Dihydropyridine: A reduced form of pyridine with different reactivity and applications.
Piperidine: A saturated six-membered ring containing nitrogen, used in various pharmaceutical applications.
Uniqueness
Pyridinium, 4-(ethoxycarbonyl)-1-methyl- is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as increased solubility in water and enhanced reactivity in nucleophilic substitution reactions. This makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
46052-17-9 |
|---|---|
Molecular Formula |
C9H12NO2+ |
Molecular Weight |
166.20 g/mol |
IUPAC Name |
ethyl 1-methylpyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C9H12NO2/c1-3-12-9(11)8-4-6-10(2)7-5-8/h4-7H,3H2,1-2H3/q+1 |
InChI Key |
RQVSRLSCWUJZKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=[N+](C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


